Tetrandrine
Overview
Description
Tetrandrine is a bis-benzylisoquinoline alkaloid and a calcium channel blocker . It is isolated from the plant Stephania tetrandra and other Chinese and Japanese herbs . It has anti-inflammatory, immunologic, and antiallergenic effects . It inhibits the degranulation of mast cells and has a quinidine-like anti-arrhythmic effect .
Synthesis Analysis
An efficient racemic total synthesis of the bisbenzylisoquinoline alkaloids tetrandrine and isotetrandrine in four different routes is reported . Key steps of the synthesis include N-acyl Pictet–Spengler condensations to access the tetrahydroisoquinoline moieties, as well as copper-catalyzed Ullmann couplings for diaryl ether formation .Molecular Structure Analysis
Tetrandrine has a molecular formula of C38H42N2O6 . Its average mass is 622.750 Da and its monoisotopic mass is 622.304260 Da .Chemical Reactions Analysis
Tetrandrine has been reported to have anticancer activities, including inducing cancer cell apoptosis, autophagy, and cell cycle arrest, inhibiting cell proliferation, migration, and invasion, ameliorating metastasis, and suppressing tumor cell growth .Physical And Chemical Properties Analysis
Tetrandrine has a density of 1.2±0.1 g/cm3, a boiling point of 710.5±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.3 mmHg at 25°C . Its molar refractivity is 178.1±0.3 cm3 and its polar surface area is 62 Å2 .Scientific Research Applications
Autophagy Agonist in Cancer Cells
- Tetrandrine is a potent autophagy agonist, especially in cancer cells. It induces autophagy through the production of intracellular reactive oxygen species (ROS), which plays a critical role in this process. This property of Tetrandrine has implications for antitumor therapy and scientific research (Wang et al., 2015).
Cardioprotection and Anti-hypertrophy Effects
- Tetrandrine has been shown to block cardiac hypertrophy by disrupting ROS-dependent ERK1/2 signaling. This discovery highlights its potential in the treatment of cardiovascular diseases such as hypertension and arrhythmia (Shen et al., 2010).
Application in Breast Cancer Management
- In traditional Chinese medicine (TCM) clinical trials, Radix Stephaniae Tetrandrine (RST) has been used in combination with other herbs to treat breast cancer. The trials generally reported high efficacy and low toxicity. RST has shown promise in reversing multidrug resistance, inhibiting cell proliferation, inducing apoptosis, and preventing tumor angiogenesis (Guo et al., 2020).
Anti-Arthritis Efficacy
- Tetrandrine has therapeutic potential in rheumatoid arthritis (RA). It was found to restore the balance between T helper (Th) 17 cells and regulatory T (Treg) cells via the aryl hydrocarbon receptor (AhR), thereby exerting anti-arthritis efficacy (Yuan et al., 2016).
Cardioprotection in Ischemia-Reperfusion Injury
- Tetrandrine also exhibits cardioprotective effects in ischemia-reperfusion (I/R) injury, possibly involving the JAK3/STAT3/Hexokinase II pathway. This finding is significant for the treatment of cardiovascular diseases and hypertension (Zhang et al., 2017).
Anti-Inflammatory and Antioxidant Effects
- Tetrandrine's roles in inflammatory pulmonary diseases are notable. It has anti-inflammatory, antifibrogenetic, immunomodulating, and antioxidant effects. These properties suggest its potential in treating asthma, pulmonary hypertension, and chronic obstructive pulmonary disease (COPD) (Xie et al., 2002).
Safety And Hazards
properties
IUPAC Name |
(1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTKBKWTSCPRNU-KYJUHHDHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178062, DTXSID70881383 | |
Record name | S,S-(+)-Tetrandrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-Tetrandrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70881383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrandrine | |
CAS RN |
518-34-3, 23495-89-8 | |
Record name | Tetrandrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=518-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | (+)-Tetrandrine | |
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Record name | Tetrandrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14066 | |
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Record name | DL-Tetrandine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91771 | |
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Record name | tetrandrine | |
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Record name | S,S-(+)-Tetrandrine | |
Source | EPA DSSTox | |
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Record name | (+/-)-Tetrandrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70881383 | |
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Record name | Tetrandrine | |
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Record name | TETRANDRINE, (+)- | |
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Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | TETRANDRINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS4W77H3SD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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